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Experimental Binding Affinity of Lavendustin A

The following quantitative data for Lavendustin A's inhibition of the Epidermal Growth Factor Receptor

(EGFR) tyrosine kinase comes from a detailed kinetic analysis [1].

Parameter Value Experimental Context

Overall Dissociation
Constant (Kd)

≤ 1 nM Baculovirus-expressed recombinant intracellular
domain of EGFR (EGFR-IC) [1].

Initial Dissociation
Constant (Kd)

370 nM Rapidly formed initial enzyme-inhibitor complex (EI)
[1].

Inhibition Mechanism Two-step, slow and
tight binding

Initial complex (EI) formation, followed by slow
isomerization to a tight complex (EI*) [1].

Inhibition Type Hyperbolic mixed-
type

With respect to both ATP and peptide substrates
[1].
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While computational data for Lavendustin A was not found, one study details a successful structure-based

approach to improve the potency of Lavendustin B, an analog with a similar core structure [2]. The

workflow and results are summarized below.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s532602?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5283093/
https://www.smolecule.com/products/s532602?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Computational Workflow for Lavendustin Analog Design

Start: Lavendustin B
(Identified as a hit)

Analog Design
(Structural modifications

on Lavendustin B scaffold)

Molecular Docking
(GOLD software)

Molecular Dynamics (MD)
Simulations

Binding Affinity Prediction
(MM-GBSA method)

Synthesis of
Top Analogs

Select top candidates
based on predicted ΔG

Experimental
Activity Assay

Result: Improved
Inhibitory Potency
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The table below shows the correlation between computationally predicted binding free energy (ΔGbind) and

the experimental inhibitory activity (IC50) for Lavendustin B and one of its improved analogs [2].

Compound R Predicted ΔGbind (kcal/mol) Experimental IC50 (μM)

Lavendustin B - -18.09 94.07

Analog 2 2-Cl -24.99 Improved potency vs. Lavendustin B

This study demonstrates that computational predictions showed a good correlation with experimental results,

successfully guiding the design of more potent analogs [2].

Key Experimental & Computational Methods

For context, here are the methodologies referenced in the data above.

Key Experimental Protocol: Kinetic Analysis [1]

Pre-steady-state kinetic analysis was used to characterize the two-step inhibition mechanism.
A preincubation protocol was employed to pre-equilibrate the enzyme with the inhibitor in the

presence of one substrate.
Analysis of the data determined the dissociation constants for both the initial (EI) and final (EI*)

complexes.

Computational Protocols for Affinity Prediction [2]

Molecular Docking: Performed with GOLD software to predict how the ligand binds to the protein's

active site.
Molecular Dynamics (MD) Simulations: Used to simulate the physical movements of atoms in the

protein-ligand complex over time, providing a more dynamic view than static docking.
Binding Free Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM-

GBSA) method was applied to snapshots from MD trajectories to estimate the binding affinity
(ΔGbind).

How to Approach a Direct Comparison

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5283093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5283093/
https://www.sciencedirect.com/science/article/pii/S0021925818548262
https://pmc.ncbi.nlm.nih.gov/articles/PMC5283093/
https://www.smolecule.com/products/s532602?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Based on the available information, here is a potential pathway to create the comparison you need:

Benchmark Computational Tools: You could use the known experimental data for Lavendustin A
from [1] as a benchmark. Run the structure of Lavendustin A against the EGFR target using modern

software.
Use Current Software: Several drug discovery platforms like MOE, Schrödinger, and Cresset offer

advanced binding affinity prediction tools, including molecular docking, MM/GBSA, and free energy
perturbation (FEP) [3].

Validate with Experiment: The final step for any robust comparison is to validate computational
predictions with experimental binding assays, such as Microscale Thermophoresis (MST) [4] or

Isothermal Titration Calorimetry (ITC) [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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